molecular formula C13H13NO4 B7746034 7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide

7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide

Cat. No.: B7746034
M. Wt: 247.25 g/mol
InChI Key: AWNVMBJMWLGPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide is a chemical compound offered for research and development purposes. This coumarin derivative is part of a well-studied class of compounds that serve as key precursors and core structures in the design of advanced fluorescent molecular probes . The primary research value of this compound lies in its potential application for detecting biologically relevant reactive species. Structurally similar coumarin-3-carboxamide compounds have been successfully developed into non-fluorescent probes that, upon reaction with specific targets such as hydroxyl radicals ( · OH), are converted into highly fluorescent 7-hydroxylated products. This mechanism enables the quantification of these short-lived radicals, which is crucial for understanding oxidative stress, radiation-induced biological damage, and the molecular basis of DNA breakage . Furthermore, the 7-hydroxycoumarin-3-carboxamide structure can be functionalized to create probes for other analytes, such as hydrogen peroxide (H 2 O 2 ), by incorporating recognition groups that operate via a photoinduced electron transfer (PET) controlled fluorescence "off-on" switching mechanism . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-oxo-N-propylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-5-14-12(16)10-6-8-3-4-9(15)7-11(8)18-13(10)17/h3-4,6-7,15H,2,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNVMBJMWLGPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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